molecular formula C10H12O2 B140838 3,4-Dimethoxystyrene CAS No. 6380-23-0

3,4-Dimethoxystyrene

Cat. No. B140838
Key on ui cas rn: 6380-23-0
M. Wt: 164.2 g/mol
InChI Key: NJXYTXADXSRFTJ-UHFFFAOYSA-N
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Patent
US05214034

Procedure details

In an atmospheric pressure hydrogenation equipment 10.0 g (60.9 mM) of 3,4-dimethoxystyrene, 0.5 g of palladium charcoal and 200 ml of methanol were charged and introduced with hydrogen. The reaction was continued until the absorption of hydrogen was terminated. Palladium charcoal was filtered off from the reaction mixture. Methanol was distilled off from the filtrate. The residue was distilled under vacuum to obtain 10.0 g (60.2 mM) of 4-ethylveratrole as a colorless transparent liquid having a boiling point of 84°-85° C./2 mmHg
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=[CH2:7].[H][H]>[Pd].CO>[CH2:6]([C:5]1[CH:4]=[C:3]([O:2][CH3:1])[C:10]([O:11][CH3:12])=[CH:9][CH:8]=1)[CH3:7]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C(C=C)C=CC1OC
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was continued until the absorption of hydrogen
CUSTOM
Type
CUSTOM
Details
was terminated
FILTRATION
Type
FILTRATION
Details
Palladium charcoal was filtered off from the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
Methanol was distilled off from the filtrate
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C(=CC1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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